Cas no 84719-32-4 (2,3-Pyridinediol)

2,3-Pyridinediol is a heterocyclic organic compound featuring a pyridine ring substituted with hydroxyl groups at the 2 and 3 positions. This diol derivative is of interest in synthetic chemistry due to its ability to act as a versatile building block for pharmaceuticals, agrochemicals, and coordination complexes. The presence of two adjacent hydroxyl groups enhances its chelating properties, making it useful in metal ligand applications. Additionally, its structural motif is valuable in medicinal chemistry for designing bioactive molecules. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Its stability and functional group reactivity contribute to its utility in multi-step synthetic pathways.
2,3-Pyridinediol structure
2,3-Pyridinediol structure
Product Name:2,3-Pyridinediol
CAS No:84719-32-4
MF:C5H5NO2
MW:111.098701238632
CID:720591
PubChem ID:28115
Update Time:2025-10-29

2,3-Pyridinediol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Pyridinediol
    • 2,3-Dihydroxypyridine
    • PYRIDINE-2,3-DIOL
    • 3-Hydroxy-2(1H)-pyridinone
    • SY015232
    • EINECS 240-887-3
    • MFCD00006271
    • Z104495360
    • 8LG
    • AI3-61776
    • hydroxy pyridone
    • SB52507
    • 2(1H)Pyridinone, 3hydroxy
    • 84719-32-4
    • DTXCID9030337
    • NS00025532
    • 3-hydroxy-2-pyridinone
    • CHEBI:131454
    • AKOS005257646
    • 3-hydroxy-1,2-dihydropyridin-2-one
    • KUC106761N
    • 7HY4BCJ130
    • P19753
    • DTXSID0051782
    • AKOS000121284
    • AC-907/25014062
    • 2,3-DHBEEOP
    • CAS-16867-04-2
    • P0755
    • 2,3-Pyridinediol (8CI)
    • W-107899
    • 2,3-dihydroxy pyridine
    • NSC 49272
    • 2,3-Dihydroxy-pyridine
    • 16867-04-2
    • 3-Hydroxy-1H-pyridin-2-one
    • DIHYDROXYPYRIDINE, 2,3-
    • NSC49272
    • CHEMBL287899
    • 3Hydroxy2(1H)pyridinone
    • 3-oxidanyl-1H-pyridin-2-one
    • STL352048
    • KSC-11-228-5
    • 3-hydroxypyridin-2(1H)-one
    • BDBM50431088
    • AC-4671
    • 2(1H)Pyridone, 3hydroxy
    • E8AC675C-AD76-443C-923D-97F94E3ACAD0
    • pyridin-2(1H)-one, 3-hydroxy-
    • 2,3pyridinediol
    • Q27225138
    • F0001-0615
    • EN300-21327
    • dihydroxypyridine
    • 2(1H)-Pyridinone, 3-hydroxy-
    • BBL027572
    • pyridine, 2,3-dihydroxy-
    • 2,3-Dihydroxypyridine, 95%
    • NCGC00357054-01
    • 3Hydroxy2pyridone
    • 2(1H)-Pyridone, 3-hydroxy-
    • CS-W009004
    • A840898
    • hydroxypyridone
    • 3-Hydroxy-2(1H)-pyridone
    • SCHEMBL82455
    • NSC-49272
    • Tox21_303751
    • DB-019761
    • 3-Hydroxy-2-pyridone
    • DB-049827
    • UNII-7HY4BCJ130
    • Inchi: 1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
    • InChI Key: GGOZGYRTNQBSSA-UHFFFAOYSA-N
    • SMILES: OC1C(O)=CC=CN=1

Computed Properties

  • Exact Mass: 111.032
  • Monoisotopic Mass: 111.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3A^2
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.379g/cm3
  • Melting Point: 245 °C (dec.)(lit.)
  • Boiling Point: 387.2ºC at 760 mmHg
  • Flash Point: 188ºC
  • PSA: 53.09000
  • LogP: 0.08050

2,3-Pyridinediol Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • RTECS:UV1146700
  • Hazardous Material Identification: Xi

2,3-Pyridinediol Pricemore >>

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Chemenu
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Additional information on 2,3-Pyridinediol

Professional Introduction to 2,3-Pyridinediol (CAS No. 84719-32-4)

2,3-Pyridinediol, also known by its CAS number 84719-32-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, featuring a pyridine core substituted with two hydroxyl groups at the 2- and 3-positions, presents a versatile scaffold for further functionalization and exploration in medicinal chemistry.

The structural motif of 2,3-pyridinediol makes it an intriguing candidate for various applications, particularly in the development of bioactive molecules. The presence of two adjacent hydroxyl groups introduces both hydrophilicity and the possibility for hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. This feature has positioned 2,3-pyridinediol as a key intermediate in synthesizing more complex pharmacophores targeting specific biological pathways.

In recent years, there has been a surge in research focusing on derivatives of pyridine-based compounds due to their broad spectrum of biological activities. Studies have highlighted the potential of 2,3-pyridinediol as a precursor in the synthesis of novel compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The compound’s ability to act as a building block for more intricate molecules has made it a focal point in academic and industrial research settings.

One of the most compelling aspects of 2,3-pyridinediol is its role in drug discovery efforts aimed at addressing unmet medical needs. Researchers have leveraged its structural framework to develop molecules that interact with target enzymes and receptors with high specificity. For instance, modifications at the 2- and 3-positions of the pyridine ring have been explored to optimize binding affinity and selectivity, leading to promising candidates for further clinical development.

The pharmacological profile of 2,3-pyridinediol and its derivatives continues to be a subject of intense investigation. Recent studies have demonstrated its utility in modulating key signaling pathways involved in diseases such as neurodegeneration and metabolic disorders. The compound’s ability to engage with biological targets suggests that it could serve as a foundation for developing next-generation therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.

The synthesis of 2,3-pyridinediol itself is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for researchers worldwide. These improvements have not only facilitated academic research but also accelerated the transition from laboratory discoveries to preclinical evaluations.

In conclusion, 2,3-pyridinediol (CAS No. 84719-32-4) represents a valuable asset in the chemical biologist’s toolkit. Its unique structural features and potential biological applications make it a cornerstone in the pursuit of novel pharmaceuticals. As research continues to uncover new derivatives and mechanisms of action, the significance of this compound is likely to grow further, solidifying its place as a critical component in modern drug discovery efforts.

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